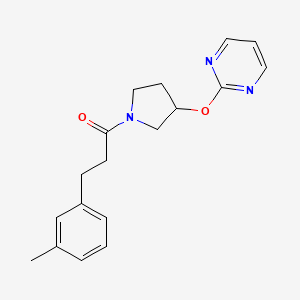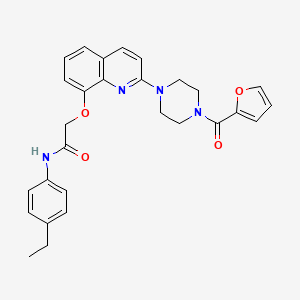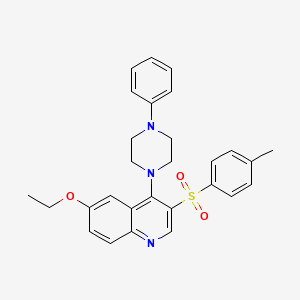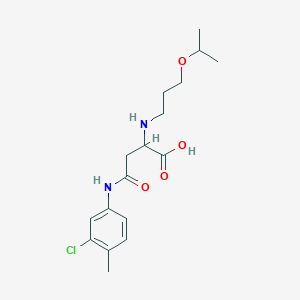
1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)-3-(m-tolyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)-3-(m-tolyl)propan-1-one is a complex organic compound characterized by its unique molecular structure, which includes a pyrimidin-2-yloxy group attached to a pyrrolidin-1-yl moiety and a m-tolyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)-3-(m-tolyl)propan-1-one typically involves multiple steps, starting with the preparation of the pyrimidin-2-yloxy group. This can be achieved through nucleophilic substitution reactions involving pyrimidin-2-ol and appropriate halides. Subsequent steps may include the formation of the pyrrolidin-1-yl moiety and the attachment of the m-tolyl group through further substitution reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)-3-(m-tolyl)propan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alkoxides, under appropriate conditions.
Major Products Formed:
Aplicaciones Científicas De Investigación
1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)-3-(m-tolyl)propan-1-one has diverse applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways and interactions.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases or conditions.
Industry: Its unique properties may be harnessed in the development of advanced materials and industrial processes.
Mecanismo De Acción
The mechanism by which 1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)-3-(m-tolyl)propan-1-one exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.
Comparación Con Compuestos Similares
1-(3-(Pyrimidin-2-yloxy)phenyl)ethan-1-one: This compound shares the pyrimidin-2-yloxy group but has a different aromatic ring structure.
HNPC-A9229: A pyridin-2-yloxy-based pyrimidin-4-yl derivative with potential fungicidal activity.
Uniqueness: 1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)-3-(m-tolyl)propan-1-one is unique due to its combination of functional groups and its potential applications across various fields. Its distinct structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
3-(3-methylphenyl)-1-(3-pyrimidin-2-yloxypyrrolidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-14-4-2-5-15(12-14)6-7-17(22)21-11-8-16(13-21)23-18-19-9-3-10-20-18/h2-5,9-10,12,16H,6-8,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCVLWOTVFKEOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=O)N2CCC(C2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetohydrazide](/img/structure/B2914177.png)
![ethyl 1-(2-(4-ethylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carbonyl)piperidine-4-carboxylate](/img/structure/B2914179.png)

![2-(1H-1,3-benzodiazol-1-yl)-1-[2-(morpholin-4-yl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-8-yl]ethan-1-one](/img/structure/B2914184.png)
![4-{5-[4-(benzyloxy)phenyl]-1-methyl-1H-pyrazol-4-yl}pyridine](/img/structure/B2914186.png)
![N-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(oxolan-2-yl)methyl]ethanediamide](/img/structure/B2914187.png)
![2-((difluoromethyl)sulfonyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2914189.png)
![3-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-2-one](/img/structure/B2914191.png)




![5-[(3-aminopyridin-2-yl)amino]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2914197.png)

